Spiro[1,3-dioxolane-2,6'-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione
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Overview
Description
Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K₂CO₃) as a promoter . The reaction is carried out in acetonitrile, and the product is obtained through an intramolecular substitution reaction . This method avoids the use of strong acids as catalysts, which are commonly used in traditional synthesis of ketal compounds .
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its thione and dithiolo groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: This compound shares a similar spiro structure but differs in its functional groups and overall chemical properties.
Spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione:
Uniqueness
Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione is unique due to its combination of dioxolane and dithiolo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H8O2S5 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-5,7-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione |
InChI |
InChI=1S/C8H8O2S5/c11-7-14-5-6(15-7)13-4-8(3-12-5)9-1-2-10-8/h1-4H2 |
InChI Key |
CBKPXULFYDSCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CSC3=C(SC2)SC(=S)S3 |
Origin of Product |
United States |
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